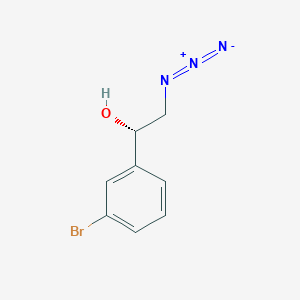
(3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-(Fluoromethyl)azetidin-1-yl)(naphthalen-1-yl)methanone” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The presence of a fluoromethyl group indicates the presence of a fluorine atom, which can significantly affect the compound’s reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, and the attachment of the fluoromethyl and naphthalen-1-yl groups. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a naphthalen-1-yl group attached to a methanone (a type of ketone), which is in turn attached to a 3-(Fluoromethyl)azetidin-1-yl group. The exact structure would need to be confirmed through techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine ring, the ketone group, and the fluorine atom. The electron-withdrawing nature of the fluorine atom could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Naphthalene Derivatives in Medicinal Chemistry
Naphthalene derivatives are significant in medicinal chemistry due to their extensive potential in various therapeutic areas. Naphthalimide compounds, closely related to naphthalene, exhibit a broad range of biological activities. They interact with biological molecules via noncovalent bonds, showing potential as anticancer agents, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents. Some naphthalimides have entered clinical trials for cancer treatment, indicating their importance in developing potential drugs for various diseases. They are also investigated for applications as artificial ion receptors, fluorescent probes, diagnostic agents, and cell imaging agents, highlighting their versatility and potential in medicinal research and diagnostics (Huo-Hui Gong et al., 2016).
Genotoxicity and Environmental Impact
The genotoxicity of naphthalene, a structural component related to the compound of interest, has been extensively studied. Although it does not induce gene mutations in bacterial assays or in metabolically competent human cell lines, naphthalene has shown cytotoxicity in some cell lines and induced chromosomal damage in vitro. However, in vivo studies suggest naphthalene is unlikely to be genotoxic, proposing a threshold mechanism for tumorigenesis driven by cytotoxicity and cell regeneration. This underscores the importance of understanding the biological interactions of chemical compounds for their safe and effective use in medicinal applications (C. Schreiner, 2003).
Photocatalytic Applications
Naphthalene derivatives have been explored for their photocatalytic applications, demonstrating the potential for environmental and analytical applications. The photocatalytic hydroxylation of naphthalene derivatives is an eco-friendly process, showcasing the relevance of these compounds in developing sustainable chemical processes. This aspect of research highlights the intersection of chemical synthesis and environmental science, underscoring the compound's potential utility beyond medicinal chemistry (Zhang You-lan, 2005).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c16-8-11-9-17(10-11)15(18)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,11H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYOUCXUCXDBIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

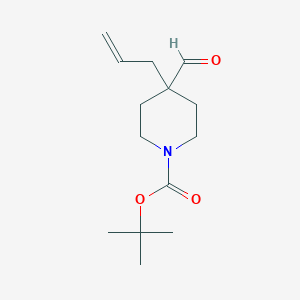
![3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one](/img/structure/B2639739.png)
![N-mesityl-2-[2-(methylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2639740.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2639744.png)
![methyl 4-[(1-methyl-4-nitro-1H-pyrazol-3-yl)oxy]benzoate](/img/structure/B2639745.png)
![3-(4-methoxyphenyl)-6-methyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639747.png)
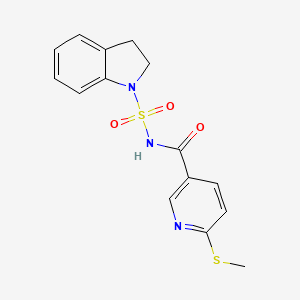
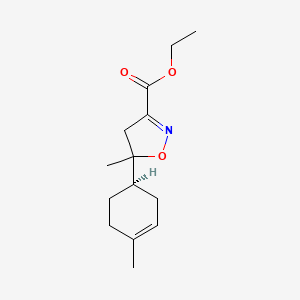
![1-[4-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-1-yl]ethanone](/img/structure/B2639751.png)
![2-[(5-amino-1-phenyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B2639752.png)

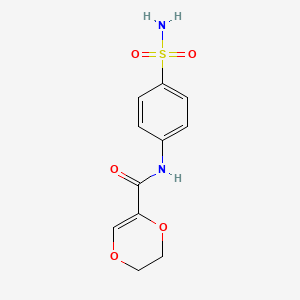
![ethyl 2-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2639755.png)
